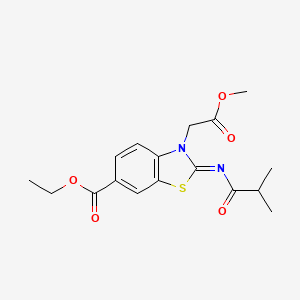

Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-methylpropanoylimino)-1,3-benzothiazole-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-methylpropanoylimino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-5-24-16(22)11-6-7-12-13(8-11)25-17(18-15(21)10(2)3)19(12)9-14(20)23-4/h6-8,10H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRICZRSGLNHCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C(C)C)S2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-methylpropanoylimino)-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of benzothiazole derivatives, including the target compound, typically involves multi-step organic reactions. The general method includes the formation of the benzothiazole ring followed by the introduction of various substituents to enhance biological activity. The synthesis pathway may include the use of reagents such as acylhydrazones and other electrophiles to modify the benzothiazole core.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects against several cancer cell lines, including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. The most promising compound from these studies showed an EC50 value of 0.31 µM against procaspase-3, indicating potent anticancer activity .

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

| Compound | Cell Line Tested | EC50 (µM) | IC50 (µM) |

|---|---|---|---|

| Compound 18e | NCI-H226 | 0.31 | 0.24 |

| Compound 18e | SK-N-SH | 0.31 | 0.92 |

| Compound 18e | HT29 | 0.31 | 0.75 |

| Compound 18e | MKN-45 | 0.31 | 0.85 |

| Compound 18e | MDA-MB-231 | 0.31 | 0.90 |

The structure-activity relationship (SAR) studies indicated that modifications to the phenyl group on the benzothiazole significantly influenced the compound's pharmacological activity. Specifically, the introduction of electron-withdrawing groups at specific positions on the aromatic ring enhanced antitumor potency .

The proposed mechanism for the antitumor activity of these compounds involves the activation of procaspase-3, a crucial mediator in apoptosis pathways. By activating this enzyme, the compounds induce programmed cell death in cancer cells, thereby inhibiting tumor growth.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:

- Study on Compound Efficacy : A study published in Wiley-VCH examined a series of benzothiazole derivatives for their effects on cancer cell proliferation. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard treatments .

- In Vivo Studies : In vivo experiments demonstrated that certain derivatives significantly reduced tumor size in xenograft models, showcasing their potential as therapeutic agents in cancer treatment.

- Comparative Analysis : A comparative analysis between traditional chemotherapeutics and benzothiazole derivatives revealed that these compounds could be more effective with fewer side effects, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

(a) Ethyl 2-Amino-1,3-benzothiazole-6-carboxylate

- Structure: Position 2 features a primary amine (–NH₂) instead of an imino group.

- This derivative showed moderate antibacterial activity in preliminary studies .

- Synthesis : Prepared via condensation of aldehydes with thioureas, differing from the imine-forming reactions used for the target compound .

(b) Ethyl 2-Acetamido-1,3-benzothiazole-6-carboxylate

- Structure : An acetamido group (–NHCOCH₃) at position 2.

- Properties: The acetamido group enhances metabolic stability but reduces reactivity compared to the imino group. This compound is a key intermediate in antiviral drug synthesis .

(c) Diaryl-Substituted Imidazo[2,1-b]benzothiazoles

Substituent Variations at Position 3

(a) Quaternized Benzothiazolium Salts

- Structure : Nitrogen in the benzothiazole ring is alkylated (e.g., –CH₂CH₃).

- Properties: Quaternization increases water solubility and antimicrobial activity by 2–3 fold compared to non-ionic analogs like the target compound .

(b) Methyl(R)-6-(4-Hydroxyphenyl)benzothiazole-2-carboxylate

- Structure : A 4-hydroxyphenyl group at position 3.

- Properties: The phenolic –OH enhances antioxidant activity but reduces stability under acidic conditions, unlike the methoxy-oxoethyl group in the target compound .

Substituent Variations at Position 6

(a) Ethyl 3-Cyano-2-mercapto-6-methylisonicotinate

- Structure: A cyano (–CN) and thiol (–SH) group at positions 3 and 2, respectively.

- Properties : The thiol group enables metal coordination, making this compound useful in catalysis, whereas the target compound’s ethyl carboxylate prioritizes solubility .

(b) Ethyl 2-Butyl-1,3-benzoxazole-6-carboxylate

Key Contrasts and Implications

- Electronic Effects: The target’s imino and methoxy-oxoethyl groups create a push-pull electronic system, enhancing dipole moments for optoelectronic applications compared to amino or alkyl analogs .

- Synthetic Complexity : The target compound requires precise imine formation, whereas quaternized or fused-ring analogs involve more complex steps (e.g., PPA-mediated cyclization in ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(2-methoxy-2-oxoethyl)-2-(2-methylpropanoylimino)-1,3-benzothiazole-6-carboxylate, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of a benzothiazole precursor with substituted carbonyl groups. For example, analogous compounds (e.g., imidazo-thiazoles) are synthesized via cyclization reactions under reflux with ethanol, followed by esterification using methoxy/ethoxy reagents. Key factors include solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts like acetic acid or piperidine to optimize imine formation and ester stability .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) is critical for resolving the 3D structure, particularly the imino and ester substituents. Complementary techniques include:

- NMR spectroscopy : To confirm proton environments (e.g., methoxy protons at ~3.8 ppm, ester carbonyls at ~170 ppm).

- Mass spectrometry : For molecular ion ([M+H]+) and fragmentation patterns matching the molecular formula.

- FT-IR : To identify functional groups like C=O (1670–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally similar benzothiazole derivatives?

- Methodological Answer : Analogous compounds (e.g., imidazo-thiazoles and thiazolo-pyrimidines) show activity against kinases and cancer cell lines. Assays include:

- In vitro cytotoxicity : MTT assays on HeLa or MCF-7 cells.

- Enzyme inhibition : Fluorescence-based kinase inhibition screens (e.g., EGFR or CDK2).

- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer : Byproducts often arise from incomplete imine formation or ester hydrolysis. Optimization strategies include:

- Reagent stoichiometry : Using 1.2–1.5 equivalents of 2-methylpropanoyl chloride to drive imine condensation.

- Moisture control : Conducting reactions under inert atmosphere (N₂/Ar) to prevent ester hydrolysis.

- Chromatographic purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How do crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

- Methodological Answer : SHELXL refinement (via SHELX software ) analyzes bond lengths and angles to distinguish tautomers. For example:

- Imino vs. enamine forms : C=N bond lengths (~1.28 Å for imino vs. ~1.35 Å for enamine).

- Ester conformation : Dihedral angles between the benzothiazole core and methoxy-2-oxoethyl group to confirm spatial orientation .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties and target binding?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : To simulate binding to kinase ATP-binding pockets, using PDB structures (e.g., 1M17 for EGFR).

- ADMET prediction (SwissADME) : LogP values (<5) and topological polar surface area (TPSA <140 Ų) to assess bioavailability.

- DFT calculations : To map electron density around the imino group, correlating with nucleophilic reactivity .

Q. How can structural modifications enhance the compound’s bioactivity while maintaining solubility?

- Methodological Answer : SAR studies suggest:

- Electron-withdrawing groups (e.g., -CF₃ at position 6) improve kinase inhibition but reduce solubility.

- PEGylation or pro-drug strategies : Introducing hydrophilic substituents (e.g., hydroxyl or amine groups) on the ester moiety to enhance aqueous solubility without compromising activity .

Q. What strategies address contradictions in biological activity data across different assay platforms?

- Methodological Answer : Discrepancies may arise from assay sensitivity or cell line variability. Mitigation includes:

- Orthogonal assays : Combining SPR (binding affinity) with cell-based luciferase reporter assays (functional activity).

- Standardized protocols : Replicating experiments across multiple cell lines (e.g., HEK293 vs. HepG2) and normalizing data to positive controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.